1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine
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Overview
Description
1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine is an organic compound with the molecular formula C8H13N2OP It is characterized by a pyridine ring substituted with a dimethylphosphoryl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine typically involves the reaction of 3-pyridylmethanamine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated purification systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Phosphine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The methanamine group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(dimethylphosphoryl)pyridin-2-yl]methanamine
- 1-[5-(dimethylphosphoryl)pyridin-4-yl]methanamine
Uniqueness
1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine is unique due to the position of the dimethylphosphoryl group on the pyridine ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
2639410-26-5 |
---|---|
Molecular Formula |
C8H13N2OP |
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(5-dimethylphosphorylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H13N2OP/c1-12(2,11)8-3-7(4-9)5-10-6-8/h3,5-6H,4,9H2,1-2H3 |
InChI Key |
SJGBPGAUKWOUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CN=CC(=C1)CN |
Purity |
95 |
Origin of Product |
United States |
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